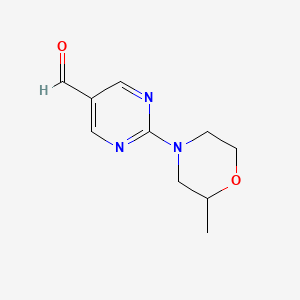![molecular formula C9H15N3OS B13178087 {2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a compound that features a piperazine ring, a thiazole ring, and a methanol group
Méthodes De Préparation
The synthesis of {2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can be achieved through several routes. One common method involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . The preparation typically involves the reaction of a thiazole derivative with formaldehyde and piperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of {2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with specific molecular targets. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its bioavailability and efficacy . The thiazole ring can interact with various enzymes and receptors, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can be compared with other similar compounds such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and a thiazole ring, but with different substitution patterns.
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile: This compound has a similar piperazine moiety but differs in the aromatic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15N3OS |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H15N3OS/c13-6-8-7-14-9(11-8)5-12-3-1-10-2-4-12/h7,10,13H,1-6H2 |
Clé InChI |
SONUTSJOVJWOEY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=NC(=CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


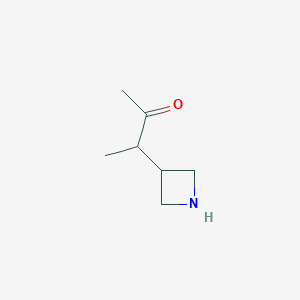
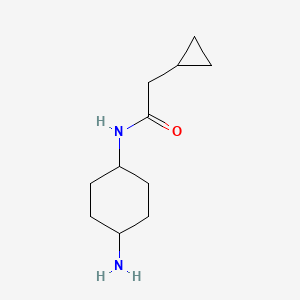
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)

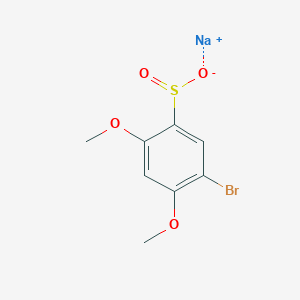
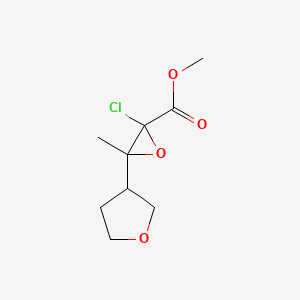
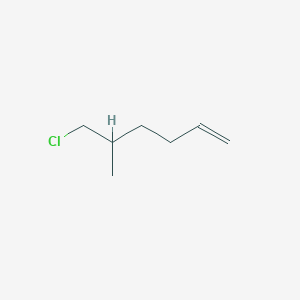

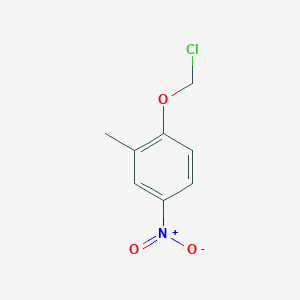
![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)

![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)
